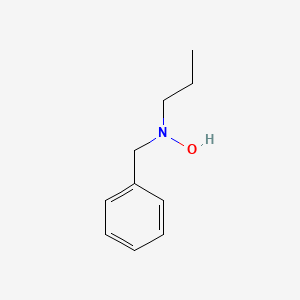

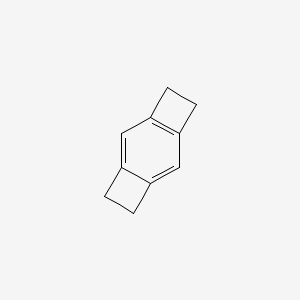

![molecular formula C20H36O12 B12291596 [6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

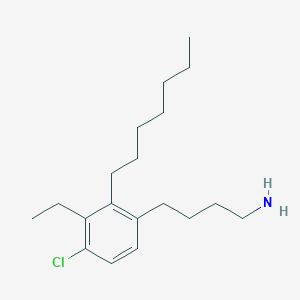

La 6-Octanoil Sucrosa es un éster de sacarosa, específicamente un éster octanoato de sacarosa. Es un compuesto bioquímico con la fórmula molecular C20H36O12 y un peso molecular de 468.49 g/mol . Este compuesto es conocido por sus propiedades surfactantes y se utiliza en diversas aplicaciones científicas e industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-Octanoil Sucrosa generalmente implica la esterificación de la sacarosa con cloruro de ácido octanoico. El proceso se puede dividir en dos etapas principales:

Etapa 1: La sacarosa se hace reaccionar con óxido de di(n-butil)estaño en metanol bajo condiciones de calentamiento.

Métodos de producción industrial: La producción industrial de 6-Octanoil Sucrosa sigue rutas sintéticas similares pero a mayor escala, asegurando alta pureza y rendimiento. El proceso implica un control preciso de las condiciones de reacción y los pasos de purificación para obtener el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones: La 6-Octanoil Sucrosa experimenta diversas reacciones químicas, incluyendo:

Esterificación: Formación de ésteres al reaccionar con ácidos carboxílicos o sus derivados.

Hidrólisis: Ruptura del enlace éster en presencia de agua o ácido acuoso.

Oxidación y reducción: Aunque menos comunes, estas reacciones pueden modificar los grupos funcionales unidos a la molécula de sacarosa.

Reactivos y condiciones comunes:

Esterificación: Cloruro de ácido octanoico, piridina, N,N-dimetilformamida.

Hidrólisis: Ácido o base acuoso.

Oxidación: Agentes oxidantes como el permanganato de potasio.

Reducción: Agentes reductores como el borohidruro de sodio.

Productos principales formados:

Hidrólisis: Sacarosa y ácido octanoico.

Esterificación: Diversos ésteres de sacarosa dependiendo del ácido carboxílico utilizado.

4. Aplicaciones en investigación científica

La 6-Octanoil Sucrosa tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como surfactante en diversas reacciones y procesos químicos.

Biología: Emplead en estudios que involucran membranas celulares e interacciones lipídicas.

Medicina: Investigado por sus potenciales propiedades antimicrobianas y antifúngicas.

Industria: Utilizado en la formulación de detergentes, emulsionantes y otros productos basados en surfactantes.

Aplicaciones Científicas De Investigación

6-Octanoyl Sucrose has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in studies involving cell membranes and lipid interactions.

Medicine: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.

Mecanismo De Acción

El mecanismo de acción de la 6-Octanoil Sucrosa involucra sus propiedades surfactantes, las cuales le permiten interactuar con las membranas lipídicas y desestabilizar las paredes celulares microbianas. Esta desestabilización conduce a la fuga del contenido celular y, en última instancia, a la muerte celular. El compuesto se dirige a la bicapa lipídica de las células microbianas, lo que lo hace efectivo contra una variedad de microorganismos .

Compuestos similares:

- Monolaurato de sacarosa

- Palmitato de sacarosa

- Estearato de sacarosa

Comparación: La 6-Octanoil Sucrosa es única debido a su longitud específica de cadena de ácido graso (octanoato), que imparte propiedades surfactantes distintas en comparación con otros ésteres de sacarosa como el monolaurato de sacarosa (con una cadena laurato) o el palmitato de sacarosa (con una cadena palmitato). Estas diferencias en la longitud de la cadena y la estructura afectan la solubilidad del compuesto, la actividad antimicrobiana y la aplicación en diversos campos .

Comparación Con Compuestos Similares

- Sucrose Monolaurate

- Sucrose Palmitate

- Sucrose Stearate

Comparison: 6-Octanoyl Sucrose is unique due to its specific fatty acid chain length (octanoate), which imparts distinct surfactant properties compared to other sucrose esters like sucrose monolaurate (with a laurate chain) or sucrose palmitate (with a palmitate chain). These differences in chain length and structure affect the compound’s solubility, antimicrobial activity, and application in various fields .

Propiedades

IUPAC Name |

[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-14(24)16(26)17(27)19(30-12)32-20(10-22)18(28)15(25)11(8-21)31-20/h11-12,14-19,21-22,24-28H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRKPJOHKUHAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

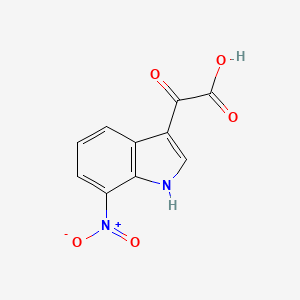

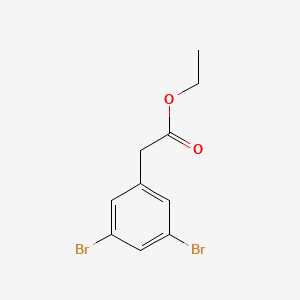

![[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester](/img/structure/B12291542.png)

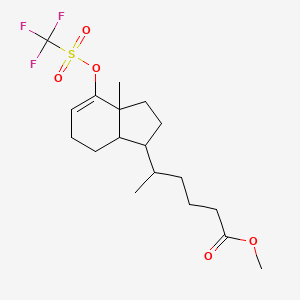

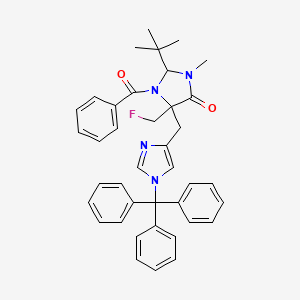

![N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12291571.png)

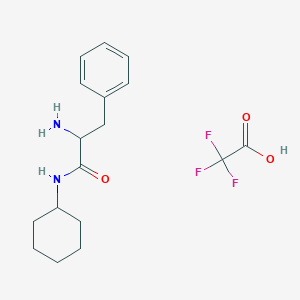

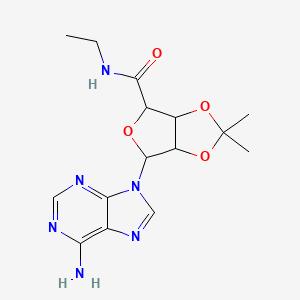

![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)

![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)

![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)